molecular formula C20H21N3O2 B12820193 1-Phenyl-2,3-dimethyl-4-(beta-(p-aminobenzoyl)ethyl)pyrazol-5-one CAS No. 24428-98-6

1-Phenyl-2,3-dimethyl-4-(beta-(p-aminobenzoyl)ethyl)pyrazol-5-one

Cat. No.: B12820193
CAS No.: 24428-98-6
M. Wt: 335.4 g/mol
InChI Key: ROLHIPZCIYSBTB-UHFFFAOYSA-N
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Description

1-Phenyl-2,3-dimethyl-4-(beta-(p-aminobenzoyl)ethyl)pyrazol-5-one is a complex organic compound belonging to the pyrazolone family. This compound is notable for its diverse applications in various fields, including medicinal chemistry, analytical chemistry, and industrial processes. Its unique structure, featuring a pyrazolone core with phenyl, dimethyl, and aminobenzoyl substituents, contributes to its versatile chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2,3-dimethyl-4-(beta-(p-aminobenzoyl)ethyl)pyrazol-5-one typically involves multi-step organic reactions. One common method starts with the preparation of 4-aminoantipyrine, which is then subjected to further reactions to introduce the beta-(p-aminobenzoyl)ethyl group. The key steps include:

    Condensation Reaction: 4-aminoantipyrine is condensed with benzaldehyde to form an intermediate Schiff base.

    Reduction: The Schiff base is reduced to yield the corresponding amine.

    Acylation: The amine is then acylated with p-aminobenzoic acid to introduce the beta-(p-aminobenzoyl)ethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2,3-dimethyl-4-(beta-(p-aminobenzoyl)ethyl)pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminobenzoyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazolone derivatives with various functional groups.

Scientific Research Applications

1-Phenyl-2,3-dimethyl-4-(beta-(p-aminobenzoyl)ethyl)pyrazol-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active molecules.

    Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties, making it a candidate for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-Phenyl-2,3-dimethyl-4-(beta-(p-aminobenzoyl)ethyl)pyrazol-5-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) or other proteins involved in inflammatory pathways.

    Pathways Involved: By inhibiting COX enzymes, the compound can reduce the production of prostaglandins, leading to anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

    4-Aminoantipyrine: A precursor in the synthesis of the compound, known for its analgesic and antipyretic properties.

    Phenylbutazone: Another pyrazolone derivative with anti-inflammatory and analgesic effects.

    Metamizole: A pyrazolone compound used as a painkiller and antipyretic.

Uniqueness: 1-Phenyl-2,3-dimethyl-4-(beta-(p-aminobenzoyl)ethyl)pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other pyrazolone derivatives. Its combination of phenyl, dimethyl, and aminobenzoyl groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

24428-98-6

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

4-[3-(4-aminophenyl)-3-oxopropyl]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C20H21N3O2/c1-14-18(12-13-19(24)15-8-10-16(21)11-9-15)20(25)23(22(14)2)17-6-4-3-5-7-17/h3-11H,12-13,21H2,1-2H3

InChI Key

ROLHIPZCIYSBTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CCC(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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